N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride
Description
N-[(2-Methylpyrazol-3-yl)methyl]ethanamine hydrochloride is a synthetic organic compound characterized by a pyrazole ring substituted with a methyl group at the 2-position, linked via a methylene bridge to an ethanamine backbone, with a hydrochloride counterion. Pyrazole-containing compounds are notable for their versatility in drug design due to their hydrogen-bonding capabilities and metabolic stability .
Properties
Molecular Formula |
C7H14ClN3 |
|---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-8-6-7-4-5-9-10(7)2;/h4-5,8H,3,6H2,1-2H3;1H |
InChI Key |
BAHOSUNZNWVIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 2-methylpyrazole with an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has a broad range of applications, as detailed below:
Chemistry
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride serves as a building block in organic synthesis, facilitating the development of new chemical entities. Its structural diversity allows for the creation of complex molecules with varied functionalities.
Biology
In biochemical studies, this compound is utilized to investigate enzyme interactions and metabolic pathways . Its ability to modulate enzyme activity makes it a valuable tool in understanding biological processes.
Medicine
The compound shows potential therapeutic properties, making it relevant in drug development . Research indicates its efficacy in targeting specific molecular pathways, which could lead to the development of novel treatments for various diseases.
Industry
This compound is applied in the production of agrochemicals and coordination compounds , contributing to advancements in agricultural chemistry and materials science.
Case Study 1: Enzyme Inhibition
A study investigated the compound's role in inhibiting urease activity, demonstrating significant effects on enzyme kinetics. The IC50 values were found to be in the range of 3.50–8.05 μM, indicating its potential as a therapeutic agent against urease-related disorders .
Case Study 2: Anticancer Activity
Research on novel indole-pyrazole hybrids has shown that compounds similar to this compound exhibit potent anticancer activity against various human cancer cell lines (e.g., A549, MCF-7). These findings support the exploration of pyrazole derivatives in cancer therapy .
Mechanism of Action
The mechanism of action of N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substitutions
25X-NBOMe Series (e.g., 25C-NBOMe HCl)
- Structure : 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrochloride (CAS 1539266-19-7) .
- Key Differences: The NBOMe series features a dimethoxyphenyl ring system and a methoxybenzyl group, whereas the target compound substitutes the phenyl groups with a 2-methylpyrazole ring. Pharmacology: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with high toxicity and hallucinogenic effects .
N-[(5-Methyl-2-furyl)methyl]ethanamine Hydrochloride
Heterocyclic Variations in Ethanamine Derivatives
Indole-Based Ethanamine Hydrochlorides
Chloropyrazine Derivatives
- Example : N-((3-Chloropyrazin-2-yl)methyl)ethanamine hydrochloride (CAS 1184913-71-0) .
- Key Differences :
- The chloropyrazine ring introduces electronegative effects, enhancing reactivity with nucleophilic targets.
- The 2-methylpyrazole in the target compound may offer steric hindrance, reducing off-target interactions compared to chloropyrazine derivatives.
Pharmacological and Toxicological Profiles
Physicochemical Properties
- Hydrogen Bonding: Pyrazole’s nitrogen atoms enable dual hydrogen bonding (acceptors: 2; donors: 1), similar to indole-based compounds .
- Rotatable Bonds : The target compound has 3 rotatable bonds (comparable to furan and chloropyrazine analogs), influencing conformational flexibility .
Biological Activity
N-[(2-methylpyrazol-3-yl)methyl]ethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
1. Chemical Structure and Synthesis
Chemical Structure :
The compound features a pyrazole ring, which is known for its pharmacological relevance. The structure can be represented as follows:
Synthesis :
The synthesis typically involves the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring. Common solvents include methanol, and catalysts such as acetic acid are often employed to optimize yields.
This compound interacts with various biological targets, primarily through enzyme modulation. Its mechanism may involve:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, which alters their catalytic activity.
- Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways involved in inflammation and cancer progression.
3.1 Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 2.28 µM to 6.38 µM .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.33 | Apoptosis induction via Bcl-2 downregulation |
| HCT-116 | 3.46 | Cell cycle arrest at G2/M phase |
| PC-3 | 1.48 | Inhibition of proliferation |
3.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models .
4. Case Studies
A notable study investigated the effects of this compound on LPS-induced inflammation in mice, demonstrating a significant reduction in TNF-alpha levels, suggesting its potential as an anti-inflammatory agent .
5. Research Findings
Research has consistently shown that compounds with similar structures exhibit a range of biological activities:
- JAK2 Inhibition : Analogous pyrazole compounds have been identified as selective JAK2 inhibitors, indicating a potential pathway for therapeutic intervention in hematological malignancies .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, making them candidates for further exploration in infectious disease treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-[(2-methylpyrazol-3-yl)methyl]ethanamine hydrochloride?
- Methodological Answer : Synthesis typically involves reductive amination between 2-methylpyrazole-3-carbaldehyde and ethanamine, followed by HCl salt formation. For analogous compounds like 25C-NBOMe HCl (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine hydrochloride), nucleophilic substitution and purification via recrystallization in ethanol are employed. Reaction monitoring via TLC (Rf ~0.3 in EtOAc/hexane) and characterization by ¹H NMR (δ 2.5–3.5 ppm for methylene groups) are critical .
Q. How should researchers approach the purification of N-[(2-methylpyrazol-3-yl)methyl]ethanamine hydrochloride to achieve >95% purity?
- Methodological Answer : Use gradient elution HPLC with a C18 column (acetonitrile/0.1% trifluoroacetic acid) followed by recrystallization from ethanol/diethyl ether. Impurity profiling, as per EP guidelines (e.g., Imp. E and F in ), requires spiking with known impurities (e.g., unreacted pyrazole derivatives) and validation against reference standards. Purity thresholds should align with pharmacopeial requirements for hydrochloride salts .
Q. What analytical techniques are essential for characterizing N-[(2-methylpyrazol-3-yl)methyl]ethanamine hydrochloride?
- Methodological Answer : Employ ¹H/¹³C NMR (in DMSO-d₆, 400 MHz) for structural confirmation, ESI-MS (calculated m/z for C₈H₁₅N₃Cl: 196.09) for molecular ion verification, and XRPD for polymorph identification. As demonstrated for 25E-NBOMe HCl ( ), these methods confirm >98% purity when combined with elemental analysis .
Advanced Research Questions
Q. What strategies are effective in resolving enantiomeric forms of N-[(2-methylpyrazol-3-yl)methyl]ethanamine hydrochloride, and how does stereochemistry impact receptor binding?
- Methodological Answer : Chiral chromatography using amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol/diethylamine mobile phases can separate enantiomers. Stereochemical effects are evident in analogs like TRV130 ( ), where (R)-enantiomers exhibit 10-fold higher μ-opioid receptor affinity than (S)-forms. Docking studies using MOE software correlate configuration with binding pocket interactions .
Q. How can researchers address discrepancies in reported IC₅₀ values for N-[(2-methylpyrazol-3-yl)methyl]ethanamine hydrochloride across different assays?
- Methodological Answer : Validate assay conditions (pH, temperature, buffer composition) and cell lines. For instance, variations in 25C-NBOMe HCl activity () across HEK-293 vs. CHO cells highlight differences in membrane permeability. Use internal standards like betahistine HCl ( ) to normalize readouts. Statistical analysis via ANOVA (p < 0.05) identifies significant inter-study variations .
Q. What in vitro models best predict the in vivo pharmacokinetics of N-[(2-methylpyrazol-3-yl)methyl]ethanamine hydrochloride?
- Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) and hepatocyte microsomal stability tests (using rat S9 fractions) model absorption and metabolism. For analogs like PDMP HCl ( ), PAMPA data (Pe ~5 × 10⁻⁶ cm/s) correlate with 40–60% oral bioavailability. LC-MS/MS quantitation (LLOQ 1 ng/mL) tracks parent compound depletion .
Q. How do structural modifications to the pyrazole ring influence the compound’s stability under physiological conditions?
- Methodological Answer : Introduce substituents (e.g., methyl, ethyl) to the pyrazole ring and monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). For related compounds ( ), electron-donating groups enhance stability by reducing oxidation susceptibility. UPLC-PDA at 254 nm quantifies degradation products .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Conduct phase-solubility studies using shake-flask methods (pH 1–7.4) and compare with analogs like 25E-NBOMe HCl ( ), which shows pH-dependent solubility (1.2 mg/mL in PBS vs. 12 mg/mL in ethanol). Use DSC to identify hydrate/solvate formation, which may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
